
N-(1,2,2-Triethoxyethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,2-Triethoxyethyl)prop-2-enamide: is an organic compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . This compound is characterized by the presence of an amide group attached to a prop-2-enyl chain and a triethoxyethyl substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,2-Triethoxyethyl)prop-2-enamide involves the reaction of 2,2-diethoxyacetaldehyde with acrylamide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the aldehyde and amide reacting to form the desired product. The reaction can be represented as follows:
2,2-diethoxyacetaldehyde+acrylamide→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: N-(1,2,2-Triethoxyethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triethoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1,2,2-Triethoxyethyl)prop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1,2,2-Triethoxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
N-(2,2-Dimethoxyethyl)prop-2-enamide: Similar structure but with dimethoxyethyl substituent instead of triethoxyethyl.
N-(2-Hydroxypropyl)prop-2-enamide: Contains a hydroxypropyl group instead of triethoxyethyl.
N-(2,2-Diethoxyethyl)prop-2-enamide: Similar structure but with diethoxyethyl substituent.
Uniqueness: N-(1,2,2-Triethoxyethyl)prop-2-enamide is unique due to its triethoxyethyl substituent, which imparts specific chemical properties and reactivity. This makes it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
112642-91-8 |
|---|---|
Fórmula molecular |
C11H21NO4 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
N-(1,2,2-triethoxyethyl)prop-2-enamide |
InChI |
InChI=1S/C11H21NO4/c1-5-9(13)12-10(14-6-2)11(15-7-3)16-8-4/h5,10-11H,1,6-8H2,2-4H3,(H,12,13) |
Clave InChI |
JFMPAXBXAPEQOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(OCC)OCC)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



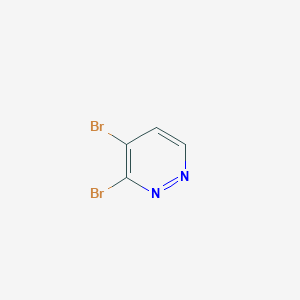
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)
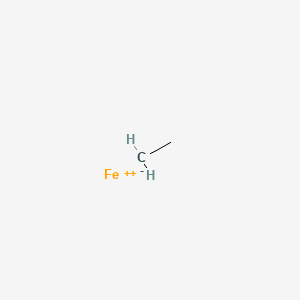
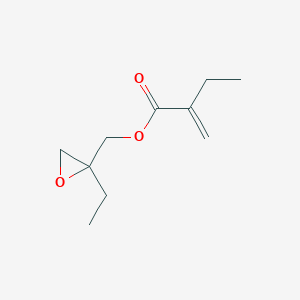

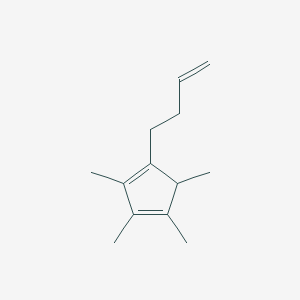
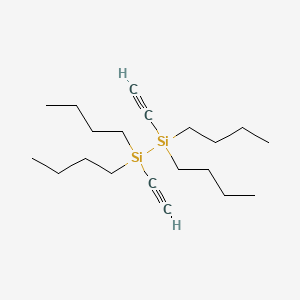
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
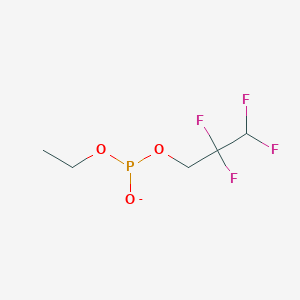
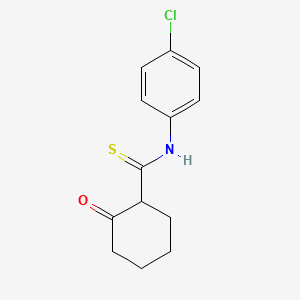
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
